2,5,6-Trichloronicotinohydrazide
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Overview
Description
2,5,6-Trichloronicotinohydrazide is an organic compound that belongs to the class of chlorinated nicotinohydrazides It is characterized by the presence of three chlorine atoms attached to the nicotinohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloronicotinohydrazide typically involves the chlorination of nicotinohydrazide. One common method is the reaction of nicotinohydrazide with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trichloronicotinohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of trichloronicotinic acid.
Reduction: Formation of dihydronicotinohydrazide derivatives.
Substitution: Formation of various substituted nicotinohydrazides.
Scientific Research Applications
2,5,6-Trichloronicotinohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,5,6-Trichloronicotinohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trichloropyridine
- 2,4,6-Trichloropyrimidine
- 2,5-Dichloronicotinohydrazide
Uniqueness
2,5,6-Trichloronicotinohydrazide is unique due to the specific positioning of the chlorine atoms on the nicotinohydrazide structure. This unique arrangement imparts distinct chemical and biological properties to the compound, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C6H4Cl3N3O |
---|---|
Molecular Weight |
240.5 g/mol |
IUPAC Name |
2,5,6-trichloropyridine-3-carbohydrazide |
InChI |
InChI=1S/C6H4Cl3N3O/c7-3-1-2(6(13)12-10)4(8)11-5(3)9/h1H,10H2,(H,12,13) |
InChI Key |
QBOJXAHFDMQVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NN |
Origin of Product |
United States |
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